molecular formula C25H21FN6O2S B612191 Ilorasertib CAS No. 1227939-82-3

Ilorasertib

Cat. No. B612191
Key on ui cas rn: 1227939-82-3
M. Wt: 488.5 g/mol
InChI Key: WPHKIQPVPYJNAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08633317B2

Procedure details

N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea free base solid (27 mg) was suspended in 2-propanol (750 μL) at 40° C. with magnetic stirring. Hydrochloric acid (60 μL, 1 N) was diluted with 2-propanol (250 μL). Hydrochloric acid solution was then slowly added to the A-968660 free base suspension at 40° C. with magnetic stirring. Crystallization was observed shortly after the complete addition of the HCl solution. Solid was collected by centrifuge filtration.
[Compound]
Name
solid
Quantity
27 mg
Type
reactant
Reaction Step Two
Quantity
60 μL
Type
reactant
Reaction Step Three
Quantity
250 μL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
A-968660 free base
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]2[C:8]([C:11]3[CH:16]=[CH:15][C:14]([NH:17][C:18]([NH:20][C:21]4[CH:26]=[CH:25][CH:24]=[C:23]([F:27])[CH:22]=4)=[O:19])=[CH:13][CH:12]=3)=[CH:9][S:10][C:6]=2[C:5]([C:28]2[CH:29]=[N:30][N:31]([CH2:33][CH2:34][OH:35])[CH:32]=2)=[CH:4][N:3]=1.[ClH:36]>CC(O)C>[ClH:36].[NH2:1][C:2]1[C:7]2[C:8]([C:11]3[CH:12]=[CH:13][C:14]([NH:17][C:18]([NH:20][C:21]4[CH:26]=[CH:25][CH:24]=[C:23]([F:27])[CH:22]=4)=[O:19])=[CH:15][CH:16]=3)=[CH:9][S:10][C:6]=2[C:5]([C:28]2[CH:29]=[N:30][N:31]([CH2:33][CH2:34][OH:35])[CH:32]=2)=[CH:4][N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C2=C1C(=CS2)C2=CC=C(C=C2)NC(=O)NC2=CC(=CC=C2)F)C=2C=NN(C2)CCO
Step Two
Name
solid
Quantity
27 mg
Type
reactant
Smiles
Step Three
Name
Quantity
60 μL
Type
reactant
Smiles
Cl
Name
Quantity
250 μL
Type
solvent
Smiles
CC(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
A-968660 free base
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
750 μL
Type
solvent
Smiles
CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Crystallization
ADDITION
Type
ADDITION
Details
after the complete addition of the HCl solution
FILTRATION
Type
FILTRATION
Details
Solid was collected by centrifuge filtration

Outcomes

Product
Name
Type
Smiles
Cl.NC1=NC=C(C2=C1C(=CS2)C2=CC=C(C=C2)NC(=O)NC2=CC(=CC=C2)F)C=2C=NN(C2)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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